molecular formula C21H16 B12804314 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 13728-62-6

1-Methyl-1,2-dihydrobenzo[j]aceanthrylene

Cat. No.: B12804314
CAS No.: 13728-62-6
M. Wt: 268.4 g/mol
InChI Key: JVGJWHQKHATXLD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Benz(j)aceanthrylene, 1,2-dihydromethyl- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

Benz(j)aceanthrylene, 1,2-dihydromethyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benz(j)aceanthrylene, 1,2-dihydromethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Benz(j)aceanthrylene, 1,2-dihydromethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benz(j)aceanthrylene, 1,2-dihydromethyl- can be compared with other polycyclic aromatic hydrocarbons, such as:

  • Benz[a]anthracene
  • Chrysene
  • Benzo[a]pyrene

These compounds share similar structural features but differ in their specific arrangements of aromatic rings and substituents. Benz(j)aceanthrylene, 1,2-dihydromethyl- is unique due to its specific ring structure and the presence of a dihydromethyl group, which can influence its chemical reactivity and applications .

Properties

CAS No.

13728-62-6

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1-methyl-1,2-dihydrobenzo[j]aceanthrylene

InChI

InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3

InChI Key

JVGJWHQKHATXLD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54

Origin of Product

United States

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